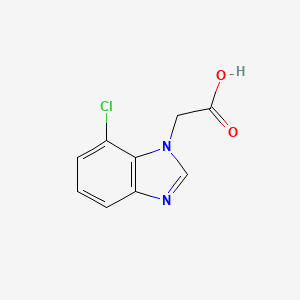
2-(4-nitrophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Nitrophenyl)-acrylic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often require refluxing the mixture in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Nitrophenyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding saturated acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Aminophenylacrylic acid.
Reduction: Alpha-(4-Aminophenyl)-propionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-(4-Nitrophenyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The acrylic acid moiety can also participate in reactions that modify biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenylacetic acid
- 4-Nitrophenylpropionic acid
- 4-Nitrophenylbutyric acid
Uniqueness
Alpha-(4-Nitrophenyl)-acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. For example, the conjugated double bond in the acrylic acid moiety allows for unique reactions such as Michael addition, which is not possible with the saturated analogs.
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-5H,1H2,(H,11,12) |
Clave InChI |
LVABDEFBDPWHJL-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B8463903.png)


![1-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)piperidin-4-amine](/img/structure/B8463918.png)

![[2-(2-Chlorophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8463923.png)



